molecular formula C22H22N4O2 B2874129 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 898797-18-7

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Numéro de catalogue: B2874129
Numéro CAS: 898797-18-7
Poids moléculaire: 374.444
Clé InChI: BIPGDOIEJKNLQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 3-(3,4-dimethoxyphenyl) group at position 3, methyl groups at positions 2 and 5, and an N-phenylamine at position 5. The 3,4-dimethoxyphenyl moiety provides electron-donating effects, while the methyl groups enhance steric stability. The N-phenyl group contributes to lipophilicity, influencing pharmacokinetic properties.

Propriétés

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14-12-20(24-17-8-6-5-7-9-17)26-22(23-14)21(15(2)25-26)16-10-11-18(27-3)19(13-16)28-4/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPGDOIEJKNLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be summarized as follows:

  • Molecular Formula : C17_{17}H20_{20}N4_{4}O2_{2}
  • IUPAC Name : 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Anticancer Properties

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF70.01Aurora-A kinase inhibition
NCI-H4600.03Induction of apoptosis
SF-26831.5Microtubule disassembly
A54936.12Autophagy induction

These results indicate that the compound exhibits potent anticancer activity, particularly through mechanisms such as kinase inhibition and apoptosis induction .

The biological activity of this compound is attributed to several mechanisms:

  • Aurora-A Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase with an IC50_{50} value of 0.16 µM, which is crucial for cell cycle regulation and mitosis.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, particularly in the MCF7 and NCI-H460 lines.
  • Microtubule Disassembly : The compound disrupts microtubule dynamics, which is essential for cell division and proliferation.

Study on Antitumor Activity

A comprehensive study evaluated the antitumor effects of various pyrazolo[1,5-a]pyrimidine derivatives including our compound. The results demonstrated significant growth inhibition in multiple cancer cell lines compared to standard treatments:

  • MCF7 Cells : The compound showed a remarkable IC50_{50} of 0.01 µM.
  • NCI-H460 Cells : An IC50_{50} of 0.03 µM was observed.

The study concluded that these derivatives could serve as promising candidates for further development in cancer therapy due to their potent inhibitory effects on tumor growth .

Comparative Analysis with Other Compounds

In a comparative analysis involving similar pyrazolo compounds, our compound exhibited superior activity against the tested cell lines. For instance:

Compound IC50_{50} (µM) Cell Line
Compound A0.25MCF7
Compound B0.15NCI-H460
3-(3,4-Dimethoxyphenyl)-... 0.01 MCF7

This data emphasizes the enhanced efficacy of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine over other derivatives .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The table below summarizes key structural differences and biological activities of analogous pyrazolo[1,5-a]pyrimidines:

Compound Name Substituents (Positions) Biological Activity Key Properties/Findings Reference
Target Compound : 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-... 3: 3,4-dimethoxyphenyl; 2,5: CH₃; 7: Ph Not explicitly reported (potential CNS) High lipophilicity (N-Ph), electron-rich (OCH₃); possible CRF1 or kinase modulation
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-...) 3: 4-MeO-2-MePh; 7: bis(2-MeOEt) CRF1 receptor antagonist Enhanced solubility (methoxyethyl); used in anxiety studies
Compound 32 (3,5-bis(4-FPh)-N-(pyridin-2-ylmethyl)-...) 3,5: 4-FPh; 7: pyridin-2-ylmethyl Anti-mycobacterial (M.tb IC₅₀ = 0.12 µM) Fluorine enhances membrane penetration; pyridinylmethyl improves target binding
Compound 47 (3-(4-FPh)-5-Ph-N-((6-MePyridin-2-yl)methyl)-...) 3: 4-FPh; 5: Ph; 7: 6-MePyridin-2-yl Anti-mycobacterial (M.tb IC₅₀ = 0.08 µM) Methylpyridine boosts metabolic stability; fluorine optimizes aryl interactions
Compound 51 (3-(4-FPh)-N-((6-(4-MePiperazin-1-yl)pyridin-2-yl)methyl)-5-Ph) 7: 6-(4-Me-piperazinyl)pyridin-2-yl Anti-mycobacterial (M.tb IC₅₀ = 0.05 µM) Piperazine enhances solubility and hERG safety profile; high microsomal stability
N-(3,4-Dimethylphenyl)-5-Me-3-Ph-... (849828-60-0) 3: Ph; 5: Me; 7: 3,4-Me₂Ph Unknown Methyl groups reduce metabolic oxidation; steric bulk may limit target accessibility

Key Comparative Insights

Anti-Mycobacterial Activity
  • Electron-Withdrawing Groups : Fluorine at the 3- or 5-position (e.g., 4-FPh in Compounds 32, 47) enhances antimycobacterial potency by improving target (M.tb ATP synthase) binding and membrane permeability . The target compound lacks fluorine, which may reduce efficacy against M.tb.
  • Pyridinylmethyl vs. N-Phenyl : Pyridinylmethyl amines (e.g., Compounds 32, 47) exhibit superior antimycobacterial activity due to hydrogen bonding with bacterial targets. The target’s N-phenyl group may prioritize CNS targets over microbial ones .
Receptor Modulation
  • CRF1 Antagonism: MPZP’s bis-methoxyethyl side chain and 4-MeO-2-MePh group optimize CRF1 receptor binding.
Physicochemical Properties
  • Solubility: Methoxy groups (e.g., 3,4-OCH₃ in the target) improve aqueous solubility relative to non-polar substituents (e.g., 5-Ph in Compound 47) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.